molecular formula C18H14ClNO2 B1335423 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 862647-92-5

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B1335423
M. Wt: 311.8 g/mol
InChI Key: SSJIZEXSHJAZDD-UHFFFAOYSA-N
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Description

The compound of interest, 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. The papers provided discuss various quinoline compounds with different substitutions and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized by treating 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride . Another synthesis method involves a domino process starting from arylmethyl azides to produce 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters . Additionally, cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester led to the formation of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates . A one-pot synthesis reaction involving ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols followed by intramolecular cyclization with polyphosphoric acid produced a series of new quinoline-8-carbaldehyde compounds .

Molecular Structure Analysis

The molecular structures of quinoline derivatives are characterized by various spectroscopic techniques. For example, the novel compound 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide was characterized by 1H, 13C NMR, FTIR, high-resolution mass spectra, and X-ray diffraction analysis . These techniques provide detailed information about the molecular framework and substitution patterns of the quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline showed reactivity through hydrolysis and coordination to metals such as Cu(I), Ag(I), and Pd(II) . The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure, which can lead to the formation of coordination complexes and other products.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the novel fluorescent dyes synthesized from quinoline derivatives showed a very good orientation parameter in nematic liquid crystal, indicating potential application in liquid crystal displays . The introduction of chloro and alkyl groups, as seen in the synthesis of 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide, can impart specific properties such as herbicidal and fungicidal activity, making these compounds suitable for use as pesticides .

Scientific Research Applications

Fluorophore Utility

Quinoline derivatives, including variants similar to 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, are recognized for their efficacy as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems, particularly DNA fluorophores based on fused aromatic systems with heteroatoms (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Heterocycles

Quinoline derivatives are key in synthesizing heterocycles which possess a range of biological properties. For instance, substituted quinolines and heterocycloquinolines synthesized from 4-Chloro-2-methyl-3-nitroquinolines have shown potential chemotherapeutic value (Khodair et al., 1999).

Antitumoral Activity

Compounds like 3-hydroxyquinoline-2-carboxylic acid, closely related to the compound , cap the N-terminal of several natural cyclic peptides with antitumoral activity. New routes for their preparation have been explored, showing potential in cancer research (Riego et al., 2005).

Chelating Properties

Quinoline-2-carboxylic acids with different substituents have been used to create chelating ion exchangers. The structure of the coordinating ligands, including those similar to the compound of interest, significantly influences their complexing properties with metal ions, particularly cadmium (Moberg et al., 1990).

Antimicrobial Activity

New quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives, similar in structure to 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, have shown effectiveness against various microorganisms, including both Gram-positive and Gram-negative bacteria (Kumar & Kumar, 2021).

Future Directions

The future directions for the research and development of “8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” and its derivatives could involve exploring their potential biological and pharmaceutical activities . Additionally, the development of more efficient and environmentally friendly synthesis protocols could be another area of focus .

properties

IUPAC Name

8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-6-8-12(9-7-10)16-11(2)15(18(21)22)13-4-3-5-14(19)17(13)20-16/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJIZEXSHJAZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

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